5-Chloro-2-nitrotoluene
Overview
Description
5-Chloro-2-nitrotoluene is a chemical compound with the linear formula CH3C6H3(NO2)Cl . It has a molecular weight of 171.58 . The compound appears as a clear yellow liquid .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitrotoluene involves a reaction process where the content of m-nitrotoluene as a raw material in the reaction solution is less than 1%, and the selectivity of 2-chloro-5-nitro-toluene is 95.9% .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-nitrotoluene is represented by the formula CH3C6H3(NO2)Cl . The compound has a molecular weight of 171.58 . The IUPAC name for this compound is 4-chloro-2-methyl-1-nitrobenzene .Physical And Chemical Properties Analysis
5-Chloro-2-nitrotoluene is a clear yellow liquid . It has a molecular weight of 171.58 g/mol . The compound has a topological polar surface area of 45.8 Ų . It is slightly soluble in water and soluble in benzene, diethyl ether, ethanol, and petroleum ether .Scientific Research Applications
Thermal Decomposition and Safety : A study by Zhu et al. (2017) focused on the thermal decomposition of 2-nitrotoluene, a chemical related to 5-Chloro-2-nitrotoluene. They used the Advanced Reactive System Screening Tool (ARSST) to better understand the mechanisms leading to its explosion, studying parameters like “onset” temperature and pressure. This research is crucial for ensuring the safe handling and storage of these chemicals (Zhu, Papadaki, Han, & Mashuga, 2017).
Microbial Degradation of Explosives : Hawari et al. (2000) examined the biotransformation of nitroaromatic explosives like TNT under aerobic and anaerobic conditions, providing insights that could be applicable to compounds like 5-Chloro-2-nitrotoluene. This research aids in understanding the environmental impact and potential bioremediation strategies for such compounds (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
Synthesis Methods : The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, as discussed by Xu (2006), can provide insights into the chemical transformations and synthesis methods applicable to 5-Chloro-2-nitrotoluene and similar compounds (Xu, 2006).
Spectroscopic Techniques for Explosive Detection : Diez-y-Riega and Eilers (2012) reported on the photo-dissociation of 2-nitrotoluene, a simulant for nitro-based high explosives, using UV and 532 nm wavelengths. Their findings on the detection of vibrationally excited NO could be relevant for detecting explosives containing 5-Chloro-2-nitrotoluene (Diez-y-Riega & Eilers, 2012).
Catalysis of Aromatic Nitrations : Research by Claridge et al. (1999) on the catalysis of aromatic nitrations with dinitrogen pentoxide, which included reactions with 2-nitrotoluene, may provide insights into catalytic processes relevant to 5-Chloro-2-nitrotoluene (Claridge, Lancaster, Millar, Moodie, & Sandall, 1999).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZCUAVEOTJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201912 | |
Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrotoluene | |
CAS RN |
5367-28-2 | |
Record name | 4-Chloro-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5367-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene, 5-chloro-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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